1-(3-Methylphenyl)ethanol
Description
1-(3-Methylphenyl)ethanol (CAS: 7287-81-2) is a secondary alcohol with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . It is also known as α,3-dimethylbenzyl alcohol or 1-m-tolylethanol. Structurally, it comprises a hydroxyl group (-OH) attached to a carbon adjacent to a 3-methylphenyl ring. This compound is a chiral building block in pharmaceuticals and agrochemicals, synthesized via biocatalytic or chemical methods . Its enantiomers [(R) and (S)] are critical for stereoselective drug synthesis, with green methods like yeast-mediated reductions achieving high enantiomeric excess (e.g., >99% ee) .
Properties
IUPAC Name |
1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHUMWMKXWVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993652 | |
| Record name | 1-(3-Methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7287-81-2, 25675-28-9 | |
| Record name | 1-(3-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-3-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-3-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 25675-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanol can be synthesized through the reduction of 1-(3-methylphenyl)ethanone (m-tolyl methyl ketone). One common method involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-methylphenyl)ethanol may involve catalytic hydrogenation of 1-(3-methylphenyl)ethanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(3-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 1-(3-methylphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-methylphenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(3-Methylphenyl)ethanone.
Reduction: 1-(3-Methylphenyl)ethane.
Substitution: 1-(3-Methylphenyl)ethyl chloride.
Scientific Research Applications
1-(3-Methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural similarities with 1-(3-Methylphenyl)ethanol but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:
Physicochemical Properties
- Boiling Point/Solubility: The hydroxyl group in 1-(3-Methylphenyl)ethanol increases water solubility compared to its ketone precursor (1-(3-Methylphenyl)ethanone) . Nitro and sulfanyl derivatives exhibit lower water solubility due to hydrophobic substituents .
- Reactivity: The -NO₂ group in 1-(3-Nitrophenyl)ethanol makes it more reactive in electrophilic substitutions .
Biological Activity
1-(3-Methylphenyl)ethanol, also known as 3-methylphenylethanol, is an organic compound that has garnered interest due to its diverse biological activities and applications in various fields, including pharmaceuticals, fragrance, and flavoring industries. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- IUPAC Name : 1-(3-Methylphenyl)ethanol
- CAS Number : 620-06-2
1-(3-Methylphenyl)ethanol exhibits several mechanisms of action that contribute to its biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Research indicates that 1-(3-Methylphenyl)ethanol possesses antimicrobial properties against a range of pathogens. Its effectiveness varies with concentration and the specific microorganism being tested.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases.
Biological Activity Data Table
Case Study 1: Antioxidant Activity
A study investigating the antioxidant capacity of various phenolic compounds highlighted that 1-(3-Methylphenyl)ethanol exhibited significant free radical scavenging activity. The study used DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure the antioxidant potential, revealing a dose-dependent effect.
Case Study 2: Antimicrobial Effectiveness
In a clinical setting, a series of tests were conducted to evaluate the antimicrobial properties of 1-(3-Methylphenyl)ethanol against common pathogens. The results showed that at concentrations above 0.5% w/v, the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use in topical antiseptics.
Case Study 3: Neuroprotection
Research on neuroprotective agents identified 1-(3-Methylphenyl)ethanol as a candidate for further exploration due to its ability to prevent neuronal cell death induced by oxidative stress. In vitro studies using neuronal cell lines demonstrated reduced apoptosis rates when treated with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
